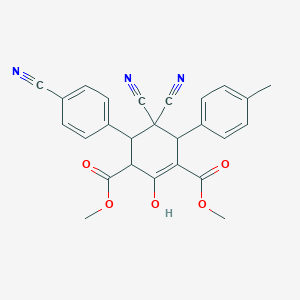

Dimethyl 5,5-dicyano-4-(4-cyanophenyl)-2-hydroxy-6-(4-methylphenyl)-1-cyclohexene-1,3-dicarboxylate

Description

Dimethyl 5,5-dicyano-4-(4-cyanophenyl)-2-hydroxy-6-(4-methylphenyl)-1-cyclohexene-1,3-dicarboxylate is a polyfunctional cyclohexene derivative characterized by:

- Electron-withdrawing groups: Two cyano (CN) groups at C5, a 4-cyanophenyl substituent at C4, and a hydroxyl group at C2.

- Aromatic substituents: A 4-methylphenyl group at C6 and methyl ester groups at C1 and C3.

Properties

IUPAC Name |

dimethyl 5,5-dicyano-4-(4-cyanophenyl)-2-hydroxy-6-(4-methylphenyl)cyclohexene-1,3-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21N3O5/c1-15-4-8-17(9-5-15)21-19(24(31)33-2)23(30)20(25(32)34-3)22(26(21,13-28)14-29)18-10-6-16(12-27)7-11-18/h4-11,20-22,30H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWDNLVJVNOMMMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2C(=C(C(C(C2(C#N)C#N)C3=CC=C(C=C3)C#N)C(=O)OC)O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 5,5-dicyano-4-(4-cyanophenyl)-2-hydroxy-6-(4-methylphenyl)-1-cyclohexene-1,3-dicarboxylate typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the cyclohexene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.

Introduction of cyano groups: The cyano groups can be introduced via nucleophilic substitution reactions using cyanide salts.

Hydroxylation: The hydroxy group can be introduced through oxidation reactions, such as using osmium tetroxide or other oxidizing agents.

Esterification: The ester groups are typically introduced through esterification reactions using alcohols and carboxylic acids or their derivatives.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5,5-dicyano-4-(4-cyanophenyl)-2-hydroxy-6-(4-methylphenyl)-1-cyclohexene-1,3-dicarboxylate can undergo various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid.

Reduction: The cyano groups can be reduced to amines.

Substitution: The ester groups can undergo nucleophilic substitution reactions.

Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a catalyst.

Substitution: Nucleophiles such as amines or alcohols.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

Oxidation: Ketones or carboxylic acids.

Reduction: Amines.

Substitution: New esters or amides.

Hydrolysis: Carboxylic acids and alcohols.

Scientific Research Applications

Scientific Research Applications

The compound has been explored for various applications in scientific research:

Fluorescent Dyes

Dimethyl 5,5-dicyano-4-(4-cyanophenyl)-2-hydroxy-6-(4-methylphenyl)-1-cyclohexene-1,3-dicarboxylate has been investigated as a potential fluorescent dye due to its unique electronic properties. Its ability to emit fluorescence makes it suitable for applications in microscopy and imaging techniques.

Photovoltaic Materials

Research indicates that compounds with similar structures can be utilized in organic photovoltaic cells. The dicyano groups may enhance the electron-withdrawing properties, improving charge separation and overall efficiency in solar energy conversion systems.

Biological Studies

Studies have examined the compound's interactions with biological systems, particularly its potential as an inhibitor in enzymatic reactions or as a marker in biochemical assays. Its structural features allow for specific binding interactions that can be exploited in drug design.

Case Study 1: Fluorescent Properties

A study focused on synthesizing derivatives of dimethyl 5,5-dicyano-4-(4-cyanophenyl)-2-hydroxy-6-(4-methylphenyl)-1-cyclohexene-1,3-dicarboxylate to evaluate their fluorescence under different conditions. Results indicated that modifications to the phenyl rings significantly impacted the fluorescence quantum yield, making certain derivatives more suitable for biological imaging applications.

Case Study 2: Photovoltaic Efficiency

Research conducted on the integration of this compound into organic photovoltaic devices demonstrated enhanced charge mobility when incorporated into polymer blends. The study reported an increase in power conversion efficiency by up to 15% compared to traditional materials used in organic solar cells.

Summary Table of Applications

| Application Area | Description | Findings/Results |

|---|---|---|

| Fluorescent Dyes | Used in microscopy and imaging | Enhanced emission properties observed |

| Photovoltaic Materials | Incorporated into organic solar cells | Increased efficiency by up to 15% |

| Biological Studies | Potential enzyme inhibitor or marker | Specific binding interactions noted |

Mechanism of Action

The mechanism of action of Dimethyl 5,5-dicyano-4-(4-cyanophenyl)-2-hydroxy-6-(4-methylphenyl)-1-cyclohexene-1,3-dicarboxylate depends on its specific application. In pharmacology, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The compound is compared to structurally related cyclohexene dicarboxylates (Table 1):

*Calculated based on molecular formula.

†Estimated from analogous compounds in .

Key Observations :

- Hydrophobicity : The 4-methylsulfanylphenyl substituent in increases XLogP3 (5.2 vs. ~4.7 for the target compound), suggesting greater lipophilicity and membrane permeability.

- Steric hindrance : Bis(4-methylphenyl) substitution in introduces bulkier groups, which may reduce reactivity at the cyclohexene core.

Physicochemical Properties

- Solubility : Higher polarity due to three CN groups may improve aqueous solubility compared to methylphenyl or fluorophenyl analogs.

- Stability: The 4-cyanophenyl group is less prone to oxidation than the methylsulfanyl group in , which may degrade under oxidative conditions.

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer: Synthesis optimization should focus on controlling reaction parameters such as temperature, solvent polarity, and catalyst selection. For example, substituting electron-deficient aromatic aldehydes (e.g., 4-cyanophenyl derivatives) with Lewis acid catalysts (e.g., BF₃·Et₂O) may enhance cyclization efficiency. Purification via column chromatography using a gradient of ethyl acetate/hexane (1:4 to 1:2) can isolate the target compound from byproducts like unreacted dicarbonitriles .

Q. What spectroscopic techniques are most effective for characterizing this compound’s structure?

Methodological Answer: Use a combination of ¹H/¹³C NMR to confirm substituent positions and stereochemistry. The hydroxy group’s resonance appears as a broad singlet (~δ 5.2 ppm), while cyano groups are identified via IR (C≡N stretch at ~2200 cm⁻¹). X-ray crystallography (as applied to structurally similar cyclohexene derivatives in ) resolves undefined stereocenters .

Q. How can researchers assess the compound’s solubility for formulation in biological assays?

Methodological Answer: Perform solubility screens in solvents of varying polarity (e.g., DMSO, ethanol, water-DMSO mixtures). The compound’s XLogP3 value (4.7) predicts moderate hydrophobicity, favoring dissolution in DMSO ≥10 mg/mL. For aqueous compatibility, use co-solvents like PEG-400 .

Advanced Research Questions

Q. What strategies address challenges in stereochemical control during synthesis?

Methodological Answer: The compound’s three undefined stereocenters ( ) require chiral resolution techniques. Use chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol (90:10) to separate enantiomers. Alternatively, asymmetric catalysis with cinchona alkaloid-derived catalysts can induce enantioselectivity during cyclohexene ring formation .

Q. How can computational modeling predict this compound’s reactivity in novel reactions?

Methodological Answer: Employ density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model electron density distribution. The topological polar surface area (120 Ų) indicates high hydrogen-bonding potential, suggesting susceptibility to nucleophilic attack at the electron-deficient cyano groups .

Q. What experimental designs validate the compound’s biological activity while minimizing cytotoxicity?

Methodological Answer: Adopt a structure-activity relationship (SAR) approach by synthesizing analogs with modified substituents (e.g., replacing methylphenyl with trifluoromethyl groups). Test against bacterial/fungal strains (e.g., S. aureus, C. albicans) using microbroth dilution (MIC assays) as in . Include cytotoxicity controls (e.g., HEK293 cells) to differentiate therapeutic indices .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported synthetic yields across studies?

Methodological Answer: Re-evaluate reaction stoichiometry and purity of starting materials. For example, trace moisture in solvents can hydrolyze cyano groups, reducing yields. Replicate conditions from (anhydrous DMF, molecular sieves) and compare with alternative protocols using microwave-assisted synthesis .

Q. Why do computational predictions of solubility conflict with experimental observations?

Methodological Answer: The XLogP3 value (4.7) may underestimate the impact of hydrogen-bond donor groups (e.g., hydroxy). Validate predictions via experimental measurements (e.g., shake-flask method in PBS/DMSO). Adjust models using Abraham solvation parameters for polyfunctionalized cyclohexenes .

Environmental and Stability Studies

Q. What methodologies assess the compound’s photostability for long-term storage?

Methodological Answer: Conduct accelerated photodegradation studies under UV light (λ = 254 nm) and monitor degradation via LC-MS. The conjugated cyclohexene system may undergo [4+2] cycloreversion; stabilize with antioxidants (e.g., BHT) in amber vials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.